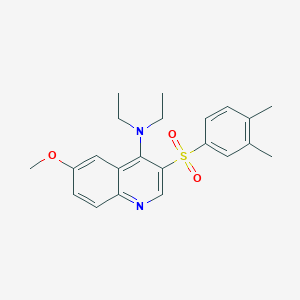

3-(3,4-dimethylbenzenesulfonyl)-N,N-diethyl-6-methoxyquinolin-4-amine

Description

3-(3,4-Dimethylbenzenesulfonyl)-N,N-diethyl-6-methoxyquinolin-4-amine is a quinoline derivative featuring a 3,4-dimethylbenzenesulfonyl group at position 3, a diethylamino substituent at position 4, and a methoxy group at position 5. The sulfonyl and amino substituents on the quinoline scaffold are critical for modulating lipophilicity, electronic properties, and target interactions .

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)sulfonyl-N,N-diethyl-6-methoxyquinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3S/c1-6-24(7-2)22-19-13-17(27-5)9-11-20(19)23-14-21(22)28(25,26)18-10-8-15(3)16(4)12-18/h8-14H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHWIMOFFLECLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C2C=C(C=CC2=NC=C1S(=O)(=O)C3=CC(=C(C=C3)C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylbenzenesulfonyl)-N,N-diethyl-6-methoxyquinolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using dimethyl sulfate or methyl iodide in the presence of a base.

Sulfonylation: The sulfonyl group can be introduced by reacting the quinoline derivative with a sulfonyl chloride, such as 3,4-dimethylbenzenesulfonyl chloride, in the presence of a base like pyridine.

N,N-Diethylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethylbenzenesulfonyl)-N,N-diethyl-6-methoxyquinolin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced quinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, in acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.

Substitution: Amines, thiols, in the presence of a base or catalyst.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted sulfonyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a biological probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylbenzenesulfonyl)-N,N-diethyl-6-methoxyquinolin-4-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Key Properties of 3-(3,4-Dimethylbenzenesulfonyl)-N,N-diethyl-6-methoxyquinolin-4-amine and Analogs

Substituent Effects on Bioactivity and Pharmacokinetics

- Sulfonyl Groups: The 3,4-dimethylbenzenesulfonyl group in the target compound increases lipophilicity (estimated logP ~4.5) compared to analogs with methoxy- or unsubstituted benzenesulfonyl groups (e.g., logP 4.33 in ). This enhances membrane permeability but may reduce aqueous solubility .

- Amino Substituents: The N,N-diethyl group in the target compound and contributes to higher logP values (~4.3–4.5) compared to benzylamino (logP 4.45 in ) or ethynylphenylamino (logP ~3.8 in ). Diethylamino groups may enhance metabolic stability by resisting oxidation .

- Nitro vs. Sulfonyl Functionalization: Nitroquinolines (e.g., NQ1–NQ6 in ) exhibit strong electron-withdrawing effects, which can modulate redox activity and DNA intercalation.

Pharmacological Implications

- Anticancer Potential: Compounds with sulfonamide-quinoline scaffolds (e.g., ) show cytotoxic activity against cancer cell lines, likely via tubulin inhibition or topoisomerase interaction. The target compound’s dimethylbenzenesulfonyl group may improve target binding through hydrophobic interactions . Nitroquinolines () demonstrate moderate cytotoxicity but may face toxicity challenges due to nitro group metabolism .

- Metabolic Stability: Diethylamino and dimethylbenzenesulfonyl groups in the target compound could reduce oxidative metabolism compared to benzylamino () or ethynylphenylamino () analogs, extending half-life .

Biological Activity

3-(3,4-Dimethylbenzenesulfonyl)-N,N-diethyl-6-methoxyquinolin-4-amine is a synthetic compound with potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a quinoline core substituted with a sulfonamide group and an ethyl amine moiety. Its molecular formula is C19H24N2O2S, with a molecular weight of approximately 356.47 g/mol. The presence of the methoxy group and dimethylbenzenesulfonyl moiety suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound may exhibit biological activities through several mechanisms:

- Inhibition of Enzymatic Activity : Compounds in this class often inhibit enzymes involved in inflammatory processes, such as lipoxygenases (LOXs) and cyclooxygenases (COXs), which are crucial in the biosynthesis of eicosanoids that mediate inflammation and pain responses .

- Anticancer Properties : Some studies suggest that quinoline derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation . The sulfonamide group may enhance this activity through specific interactions with target proteins.

Antimicrobial Activity

Preliminary studies have shown that similar quinoline derivatives possess antimicrobial properties. The efficacy against various bacterial strains suggests potential applications in treating infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In vitro studies demonstrate that the compound exhibits significant cytotoxicity against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.2 |

| MCF-7 (breast cancer) | 8.1 |

| A549 (lung cancer) | 7.5 |

These results indicate that the compound may selectively target cancer cells while sparing normal cells, which is crucial for therapeutic applications.

Case Studies

-

In Vivo Studies on Tumor Models

A study involving xenograft models demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis. -

Inflammatory Disease Models

In models of rheumatoid arthritis, treatment with the compound led to decreased levels of inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.